4-Ethylquinuclidine

Übersicht

Beschreibung

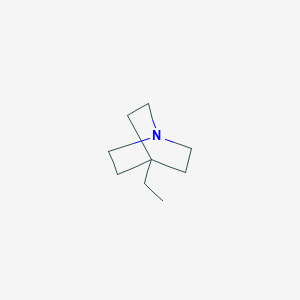

4-Ethylquinuclidine is a bicyclic organic compound that belongs to the class of quinuclidines. It is a chiral molecule with two enantiomers, ®-4-Ethylquinuclidine and (S)-4-Ethylquinuclidine. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Ethylquinuclidine can be synthesized through various methods. One common approach involves the reduction of quinuclidone derivatives. Another method includes the use of iridium-catalyzed intramolecular allylic dearomatization reactions, which provide high diastereoselectivity and enantioselectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are some of the green chemistry approaches employed in its industrial synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethylquinuclidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinuclidone derivatives.

Reduction: Reduction reactions can convert quinuclidone back to this compound.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products: The major products formed from these reactions include various quinuclidone derivatives and substituted quinuclidines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Ethylquinuclidine and its derivatives are being explored for their potential therapeutic effects, particularly in the central nervous system (CNS). Research indicates that compounds based on this structure may act as:

- Neurotransmitter Modulators : Preliminary studies suggest that this compound can interact with neurotransmitter receptors, potentially influencing dopamine and serotonin pathways, which are critical in treating disorders such as depression and schizophrenia.

- Analgesics : Some derivatives have shown promise as analgesic agents, providing pain relief through mechanisms similar to opioids but with potentially fewer side effects.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in:

- Synthesis of Quinolines : The compound can be transformed into quinoline derivatives, which are important in pharmaceuticals and agrochemicals.

- Catalysts : Certain derivatives of this compound have been employed as catalysts in various organic reactions, enhancing reaction efficiency and selectivity.

Materials Science

The unique properties of this compound have led to its application in materials science:

- Polymer Chemistry : It is used as a monomer in the synthesis of polymers that exhibit specific mechanical or thermal properties.

- Nanomaterials : Research is ongoing into the incorporation of this compound into nanostructured materials for applications in electronics and photonics.

Case Study 1: Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound derivatives on serotonin receptors. The findings indicated that specific modifications to the ethyl group enhanced receptor affinity, suggesting a pathway for developing new antidepressants.

Case Study 2: Catalytic Applications

Research highlighted in Organic Letters demonstrated that a derivative of this compound acted as an effective catalyst for the Michael addition reaction. The study reported increased yields compared to traditional catalysts, showcasing its potential utility in synthetic organic chemistry.

Wirkmechanismus

The mechanism of action of 4-Ethylquinuclidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an anticholinesterase agent, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in prolonged cholinergic signaling, which can be beneficial in treating conditions like Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Quinuclidine: The parent compound of 4-Ethylquinuclidine, used as a base and catalyst.

Quinolizidine: Similar bicyclic structure but with different pharmacological properties.

Pyrrolizidine: Another bicyclic compound with a nitrogen atom, known for its presence in various alkaloids.

Uniqueness: this compound is unique due to its specific chiral centers and the resulting enantiomers, which can have distinct biological activities. Its potential as an anticholinesterase agent also sets it apart from other quinuclidine derivatives.

Biologische Aktivität

4-Ethylquinuclidine is a derivative of quinuclidine, a bicyclic amine known for its diverse biological activities. This compound has garnered attention in pharmacology due to its potential interactions with neurotransmitter systems and various physiological effects. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is characterized by its nitrogen-containing bicyclic structure, which allows for interactions with various biological targets. Its chemical formula is , and it possesses a unique ability to modulate neurotransmitter receptor activity, particularly in the central nervous system (CNS) .

The biological activity of this compound primarily involves:

- Neurotransmitter Interaction : It is believed to interact with receptors such as acetylcholine and dopamine, influencing neurotransmission and potentially offering therapeutic benefits for neurodegenerative diseases .

- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism, thereby affecting overall brain function .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- CNS Disorders : Due to its interaction with neurotransmitter systems, it is being explored for treatment options in conditions like schizophrenia and depression .

- Pain Management : Some studies suggest that derivatives of quinuclidine can exhibit analgesic properties, making them candidates for pain management therapies .

- Antimalarial Activity : Certain quinuclidine derivatives have shown efficacy against malaria, positioning this compound as a potential lead compound for further development in this area .

Case Studies

Several studies have highlighted the biological activity of quinuclidine derivatives, including this compound:

- Neuropharmacological Studies : In a study involving animal models, compounds similar to this compound demonstrated significant alterations in behavior consistent with changes in dopaminergic activity. These findings support the hypothesis that such compounds can modulate CNS activity effectively .

- Antimalarial Research : A comparative study evaluated the efficacy of various quinuclidine derivatives against Plasmodium falciparum. Results indicated that certain structural modifications enhanced antimalarial activity significantly compared to traditional treatments like quinine .

- Analgesic Properties : Research focusing on pain pathways revealed that quinuclidine derivatives could inhibit specific pain pathways in rodent models, suggesting their potential use in developing new analgesics .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

4-ethyl-1-azabicyclo[2.2.2]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-9-3-6-10(7-4-9)8-5-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCABMSTVWUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCN(CC1)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196611 | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45732-65-8 | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045732658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Azabicyclo(2.2.2)octane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.